molecular formula C18H16Cl3N3OS B5164735 N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide

Cat. No.: B5164735
M. Wt: 428.8 g/mol
InChI Key: VLYBLDBTQGGTFN-UHFFFAOYSA-N
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Description

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological and clinical applications, making them a significant focus in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .

Scientific Research Applications

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core allows it to bind effectively to these targets, disrupting their normal function and leading to the desired biological effects .

Properties

IUPAC Name

N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3OS/c1-12(25)22-16(18(19,20)21)24-15-10-6-5-9-14(15)23-17(24)26-11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYBLDBTQGGTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=C1SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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